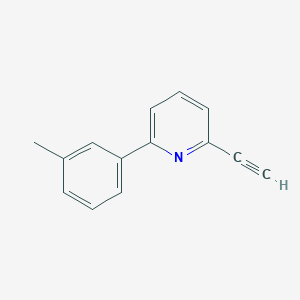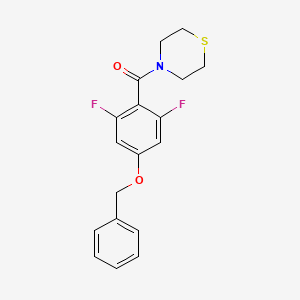
n6-2-Propyl adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-2-Propyl adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the substitution of a propyl group at the N6 position of the adenosine molecule. Adenosine derivatives, including this compound, are of significant interest due to their potential therapeutic applications and their role in modulating various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-substituted adenosine derivatives, including N6-2-Propyl adenosine, typically involves the alkylation of adenosine. One common method involves the use of alkyl halides in the presence of a base. For example, the reaction of adenosine with 2-propyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N6-2-Propyl adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxide, while reduction can produce this compound alcohol.
Aplicaciones Científicas De Investigación
N6-2-Propyl adenosine has a wide range of scientific research applications:
Mecanismo De Acción
N6-2-Propyl adenosine exerts its effects primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, this compound can modulate intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol pathway . This modulation can lead to effects such as vasodilation, anti-inflammatory responses, and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
N6-Cyclopentyladenosine: Another adenosine derivative with a cyclopentyl group at the N6 position.
N6-Benzyladenosine: Contains a benzyl group at the N6 position.
N6-Phenyladenosine: Features a phenyl group at the N6 position.
Uniqueness
N6-2-Propyl adenosine is unique due to its specific substitution at the N6 position, which confers distinct pharmacological properties. Compared to other N6-substituted adenosine derivatives, this compound may exhibit different receptor selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C13H19N5O4 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(propan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4/c1-6(2)17-11-8-12(15-4-14-11)18(5-16-8)13-10(21)9(20)7(3-19)22-13/h4-7,9-10,13,19-21H,3H2,1-2H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
LILZBBGKOTULGC-QYVSTXNMSA-N |
SMILES isomérico |
CC(C)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CC(C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


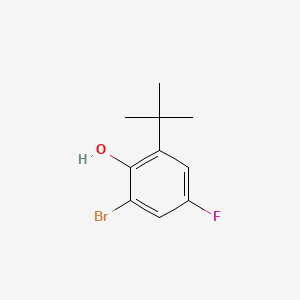

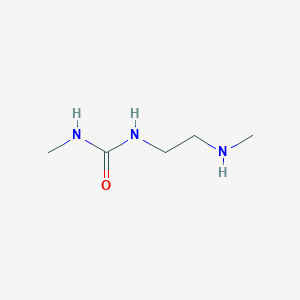
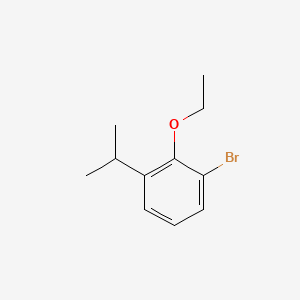
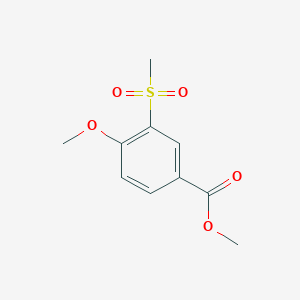
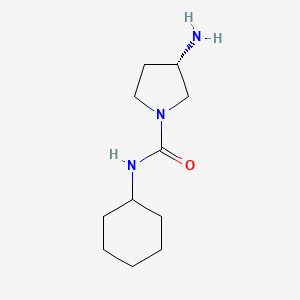
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
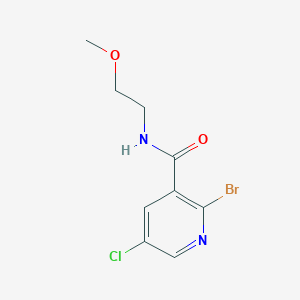
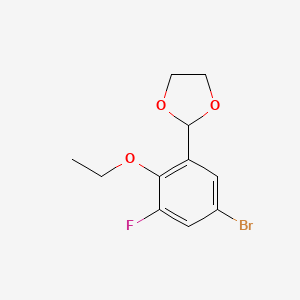
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
